molecular formula C14H16BrNO2 B3027591 Methyl 6-bromo-1-(sec-butyl)-1H-indole-4-carboxylate CAS No. 1346576-37-1

Methyl 6-bromo-1-(sec-butyl)-1H-indole-4-carboxylate

Cat. No.: B3027591
CAS No.: 1346576-37-1
M. Wt: 310.19
InChI Key: JRSMPKFKNDUBAK-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1-(sec-butyl)-1H-indole-4-carboxylate is a substituted indole derivative characterized by three key structural features:

  • Methyl ester at position 4 of the indole ring.
  • Bromo substituent at position 4.
  • sec-Butyl group at position 1, conferring steric bulk and lipophilicity.

Molecular Formula: C₁₄H₁₆BrNO₂ (inferred from ). CAS Number: 1346576-37-1 (). Molecular Weight: ~284.16 g/mol (calculated based on formula).

This compound is of interest in medicinal chemistry and materials science due to the indole scaffold's prevalence in bioactive molecules. Its bromine atom at position 6 enables further functionalization via cross-coupling reactions .

Properties

IUPAC Name

methyl 6-bromo-1-butan-2-ylindole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2/c1-4-9(2)16-6-5-11-12(14(17)18-3)7-10(15)8-13(11)16/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSMPKFKNDUBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=CC2=C(C=C(C=C21)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701154861
Record name 1H-Indole-4-carboxylic acid, 6-bromo-1-(1-methylpropyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346576-37-1
Record name 1H-Indole-4-carboxylic acid, 6-bromo-1-(1-methylpropyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346576-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-4-carboxylic acid, 6-bromo-1-(1-methylpropyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-1-(sec-butyl)-1H-indole-4-carboxylate typically involves several steps:

    Alkylation: The sec-butyl group can be introduced at the 1st position via a Friedel-Crafts alkylation reaction using sec-butyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Esterification: The carboxyl group at the 4th position can be esterified using methanol and a strong acid catalyst such as sulfuric acid (H2SO4) to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1-(sec-butyl)-1H-indole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The sec-butyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Major Products

    Substitution: Formation of 6-azido or 6-thio derivatives.

    Reduction: Formation of 4-hydroxymethyl derivatives.

    Oxidation: Formation of sec-butyl ketone or carboxylic acid derivatives.

Scientific Research Applications

Methyl 6-bromo-1-(sec-butyl)-1H-indole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-1-(sec-butyl)-1H-indole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the sec-butyl group can influence the compound’s binding affinity and specificity. The methyl ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with molecular targets.

Comparison with Similar Compounds

Positional Isomers and Bromine Substitution

Compound Name CAS No. Molecular Formula Bromine Position Key Differences Similarity Score
Methyl 4-bromo-1-cyclopropyl-3-methyl-1H-indole-6-carboxylate 1956380-38-3 C₁₅H₁₅BrNO₂ Position 4 Cyclopropyl at position 1; methyl at position 3 0.94
Methyl 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylate 1346576-39-3 C₁₅H₁₈BrNO₂ Position 6 Additional methyl at position 3 0.89
Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate 1260383-49-0 C₁₁H₁₀BrNO₂ Position 4 Methyl at position 2; no sec-butyl 0.84

Key Observations :

  • Bromine at position 6 (target compound) vs. position 4 (others) alters electronic properties and reactivity. For example, bromine at position 6 may direct electrophilic substitution to position 5, whereas position 4 bromine deactivates the ring differently .

Alkyl Group Variations at Position 1

Compound Name CAS No. Alkyl Group at Position 1 Molecular Formula Impact
Methyl 6-bromo-1-isopropyl-1H-indole-4-carboxylate N/A () Isopropyl C₁₃H₁₄BrNO₂ Reduced steric hindrance vs. sec-butyl
tert-Butyl 6-bromo-1H-indole-1-carboxylate N/A () tert-Butyl C₁₃H₁₄BrNO₂ Increased steric bulk; higher lipophilicity

Key Observations :

  • sec-Butyl (target compound) provides a balance of lipophilicity and steric hindrance compared to isopropyl (smaller) or tert-butyl (bulkier). This influences solubility and binding interactions in biological systems .

Functional Group Modifications

Ester Group Variations

Compound Name CAS No. Ester Group Molecular Formula Notes
Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate 1583272-35-8 Methyl ester C₁₁H₁₀BrNO₂ Lacks sec-butyl; simpler structure
sec-Butyl methylphosphonate 78-92-2 () Phosphonate ester C₅H₁₃O₃P Non-indole; phosphonate vs. carboxylate

Key Observations :

  • Methyl esters (target compound, 1583272-35-8) are more hydrolytically stable than tert-butyl esters () but less lipophilic than phosphonate esters () .

Molecular Weight and Solubility

  • The target compound’s molecular weight (~284.16 g/mol) is higher than analogs like Methyl 4-bromo-2-methyl-1H-indole-6-carboxylate (255.07 g/mol, ), impacting solubility and bioavailability.

Biological Activity

Methyl 6-bromo-1-(sec-butyl)-1H-indole-4-carboxylate (M6B) is a brominated indole derivative that has garnered attention in scientific research due to its unique chemical properties and potential biological activities. This article explores the compound's biological activity, including its mechanisms, applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₆BrNO₂. Its structure features:

  • A bromine atom at the 6-position.
  • A sec-butyl group at the 1-position.
  • A carboxylate ester functional group at the 4-position.

This unique arrangement contributes to its reactivity and potential biological activity, including antimicrobial and anticancer properties .

Biological Activities

Research indicates that M6B exhibits notable biological activities, particularly in the following areas:

Antimicrobial Activity

M6B has shown promising results in inhibiting various microbial strains. Studies have linked it to antimicrobial effects against bacteria and fungi, suggesting its potential use in pharmaceutical applications.

Anticancer Potential

M6B has been evaluated for its anticancer properties, particularly in breast cancer cells (e.g., MDA-MB-231). Preliminary studies indicate that it may induce apoptosis and inhibit cell proliferation. For instance, certain derivatives of indole compounds have demonstrated effective inhibition of microtubule assembly, leading to apoptosis in cancer cells .

The mechanism of action for M6B is not fully understood; however, its structural components suggest several pathways:

  • Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, which is critical for cell division.
  • Apoptosis Induction : M6B may trigger intrinsic apoptotic pathways by activating caspases and altering mitochondrial membrane potential .

Comparative Analysis

To better understand M6B's biological activity, a comparison with structurally similar compounds is valuable. The table below summarizes some comparable compounds and their notable features:

Compound NameMolecular FormulaNotable Features
6-BromoindoleC₈H₇BrNSimpler structure; used in various syntheses
Methyl 6-bromoindole-3-carboxylateC₁₀H₈BrNO₂Contains a carboxylic acid functionality
5-Bromo-N,N-dimethyltryptamineC₁₂H₁₄BrN₂Exhibits psychoactive properties
5-Bromoindole-3-acetic acidC₉H₈BrNO₂Involved in biochemical pathways

The uniqueness of M6B lies in its specific substitution pattern and functional groups, which may confer distinct biological activities compared to these similar compounds.

Case Studies

A recent study explored the synthesis and biological evaluation of various indole derivatives, including M6B. The results indicated significant anticancer activity against breast cancer cell lines with an IC50 value suggesting effective inhibition of cell growth at low concentrations .

Another investigation highlighted the role of brominated indoles in enhancing lipophilicity, potentially improving their interaction with biological targets. This property may enhance the compound's efficacy as a therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Methyl 6-bromo-1-(sec-butyl)-1H-indole-4-carboxylate, and how is regioselectivity ensured during functionalization?

  • Methodological Answer: The synthesis of indole derivatives typically involves sequential functionalization. For example, bromination at the 6-position can be achieved via electrophilic substitution, while the sec-butyl group at N1 is introduced through alkylation using sec-butyl halides under basic conditions. The methyl ester at C4 is often installed via esterification of a pre-formed carboxylic acid intermediate. Regioselectivity is ensured by optimizing reaction conditions (e.g., temperature, catalysts) and protecting group strategies. Structural confirmation relies on techniques like 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} NMR identifies substituent environments (e.g., sec-butyl’s splitting pattern and bromo/ester group effects on aromatic protons). 13C^{13}\text{C} NMR confirms carbonyl (C=O) and quaternary carbon signals.
  • HRMS : Validates molecular weight and isotopic patterns (e.g., bromine’s 79Br^{79}\text{Br}/81Br^{81}\text{Br} doublet).
  • Infrared (IR) Spectroscopy : Confirms ester C=O stretching (~1700 cm1^{-1}).
    Cross-validation with synthetic intermediates is critical to resolve ambiguities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental release.
    Refer to Safety Data Sheets (SDS) for emergency measures (e.g., rinsing protocols for spills) .

Advanced Research Questions

Q. How can researchers address discrepancies in X-ray crystallographic data during structural determination of this compound?

  • Methodological Answer: Challenges like twinning or weak diffraction require robust refinement strategies. Programs like SHELXL are widely used for small-molecule refinement, employing tools such as TWIN/BASF commands to model twinning. Validation metrics (R-factors, electron density maps) must align with IUCr standards. For ambiguous cases, complementary techniques (e.g., NMR or computational modeling) resolve conflicts .

Q. What experimental strategies resolve conflicting bioactivity data for indole derivatives under varying assay conditions?

  • Methodological Answer: Bioactivity discrepancies may arise from assay-specific factors (e.g., solvent polarity, pH). To address this:

  • Control Experiments : Use standardized positive/negative controls.
  • Dose-Response Curves : Establish IC50_{50} values across multiple assays.
  • Structural-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., bromo’s electron-withdrawing nature) with activity trends.
    Literature analogs (e.g., Methyl 6-bromoindole-3-acetate) provide comparative benchmarks .

Q. How can reaction yields be optimized for low-yielding steps in the synthesis of this compound?

  • Methodological Answer:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) improve efficiency.
  • Purification : Gradient silica gel chromatography (e.g., 0–15% MeOH in CH2_2Cl2_2) enhances separation of polar byproducts.
  • Reagent Alternatives : Use sec-butyl triflate for improved alkylation kinetics.
    Monitor reaction progress via TLC or LC-MS to identify bottlenecks .

Q. What approaches mitigate solubility challenges during crystallography or bioassays for hydrophobic indole derivatives?

  • Methodological Answer:

  • Co-solvent Systems : Use DMSO-water or THF-water mixtures for assays.
  • Crystallization Optimization : Screen solvent combinations (e.g., hexane/ethyl acetate) or employ vapor diffusion.
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyls) temporarily via protecting groups.
    Stability under these conditions should be verified via NMR or HPLC .

Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions?

  • Methodological Answer:

  • Acidic/Base Stability : Perform stress tests (e.g., 1M HCl/NaOH at 25–60°C) and monitor degradation via HPLC.
  • Oxidative Resistance : Expose to H2_2O2_2 or O2_2 and track byproduct formation.
  • Storage Recommendations : Store at –20°C under inert atmosphere (N2_2) to prolong shelf life.
    Instability in specific conditions may necessitate reformulation or modified synthetic routes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromo-1-(sec-butyl)-1H-indole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromo-1-(sec-butyl)-1H-indole-4-carboxylate

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